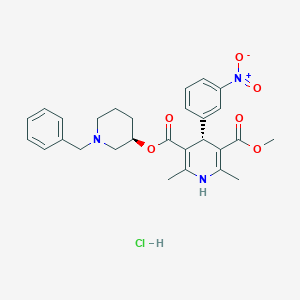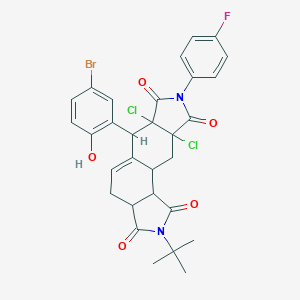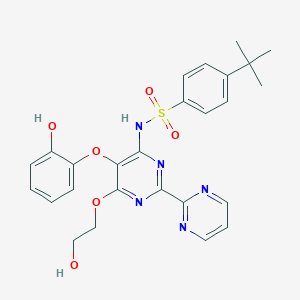![molecular formula C8H14N4O6 B193223 N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide CAS No. 65126-88-7](/img/structure/B193223.png)
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide is a compound characterized by its complex structure and unique chemical properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine, due to its specific molecular interactions and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide generally involves multi-step organic reactions. Typical synthetic routes include nucleophilic substitution and condensation reactions. The reaction conditions may require controlled temperature, pH, and the presence of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production methods of this compound often rely on large-scale chemical synthesis techniques. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to maintain purity and yield. The scale-up process from laboratory to industrial production involves optimizing reaction parameters and ensuring cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxo derivatives.
Reduction: : This compound can be reduced to form amine derivatives.
Substitution: : It participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and organic halides (for substitution) are commonly used. The reaction conditions often involve solvents like ethanol or dichloromethane, controlled temperature, and pressure to facilitate these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-compounds, reduction may produce amines, and substitution can lead to various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide has a wide range of scientific research applications, including:
Chemistry: : Used as a reagent and intermediate in organic synthesis and material science.
Biology: : Studied for its potential role in enzymatic reactions and as a model compound for biochemical research.
Medicine: : Investigated for its pharmacological properties and potential therapeutic effects in treating certain diseases.
Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exerts its effects involves specific molecular interactions with biological targets. It can bind to enzymes and receptors, altering their activity and inducing biochemical pathways. The compound's structure allows it to interact with multiple molecular targets, influencing various physiological and biochemical processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide stands out due to its unique combination of functional groups and reactivity.
Similar Compounds
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]ureido]formamide
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]acetaldehyde
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]acetic acid
Propriétés
Numéro CAS |
65126-88-7 |
|---|---|
Formule moléculaire |
C8H14N4O6 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
N-[N-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide |
InChI |
InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17) |
Clé InChI |
KLSAIGPSXJMERX-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N(/C=N/NC=O)C(=O)N)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)NC(=O)NC(=N)NC=O)O)O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)










